molecular formula C14H10Cl3NO B602251 N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide CAS No. 560075-65-2

N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide

Cat. No.: B602251
CAS No.: 560075-65-2
M. Wt: 314.6
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Description

Molecular Geometry and Crystallographic Analysis

The crystallographic analysis of this compound reveals distinctive geometric features that emerge from the strategic placement of chlorine substituents on both aromatic rings. The compound crystallizes with specific conformational preferences that are fundamentally influenced by steric interactions between the ortho-positioned chlorine atoms on the 2,6-dichlorophenyl ring and the overall molecular framework. X-ray diffraction studies have demonstrated that the molecular structure adopts a non-planar conformation, with the two aromatic rings positioned at significant dihedral angles to minimize steric strain.

The International Union of Pure and Applied Chemistry nomenclature confirms the systematic name as this compound, with the InChI key PZQRCZHTCCSTFP-UHFFFAOYSA-N providing unique structural identification. The canonical Simplified Molecular Input Line Entry System representation reveals the connectivity pattern as C1=CC(=C(C(=C1)Cl)CC(=O)NC2=CC=C(C=C2)Cl)Cl, highlighting the acetamide linkage between the dichlorophenyl and chlorophenyl moieties.

Comparative crystallographic data from related dichlorophenyl acetamides provides context for understanding the geometric constraints. Studies on N-(2,4-dichlorophenyl)acetamide have established reference parameters for similar chlorinated systems, showing unit cell dimensions of a = 8.0552 Å, b = 11.773 Å, c = 9.7286 Å with β = 102.547°, crystallizing in the monoclinic space group P2₁/c. These crystallographic parameters demonstrate the influence of chlorine substitution patterns on solid-state packing arrangements.

The molecular geometry analysis reveals specific bond lengths and angles that characterize the acetamide functionality within the chlorinated framework. The carbon-nitrogen bond length in the amide group typically measures approximately 1.33 Å, consistent with partial double-bond character due to resonance stabilization. The planarity of the acetamide group is influenced by intramolecular hydrogen bonding interactions involving the nitrogen-hydrogen bond and neighboring chlorine atoms, creating stabilized conformational states.

Crystal packing analysis demonstrates that molecules are organized through intermolecular hydrogen bonding networks, primarily involving nitrogen-hydrogen oxygen interactions that form chain-like arrangements in the crystal lattice. These hydrogen bonds exhibit typical geometric parameters with nitrogen-oxygen distances ranging from 2.8 to 3.2 Å and bond angles approaching linearity. The chlorine atoms participate in secondary interactions, including halogen bonding and halogen-π interactions, which contribute to the overall crystal stability.

Electronic Structure and Quantum Chemical Calculations

Quantum chemical investigations of this compound have employed density functional theory methods to elucidate the electronic structure and molecular orbital characteristics. These computational studies provide fundamental insights into the electronic distribution, charge density, and reactive sites within the molecular framework. The presence of multiple chlorine atoms creates significant electron-withdrawing effects that alter the electronic properties of both aromatic rings and the central acetamide linkage.

Molecular orbital analysis reveals that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are significantly influenced by the chlorine substituents, which act as electron-withdrawing groups through both inductive and mesomeric effects. The chlorine atoms at the 2,6-positions of the dichlorophenyl ring create particularly strong electronic perturbations due to their proximity to the acetamide carbonyl group, affecting the electron density distribution across the entire molecular system.

Natural bond orbital analysis has demonstrated that the chlorine atoms participate in hyperconjugative interactions with the aromatic π-system, stabilizing specific conformational arrangements. These interactions are quantified through second-order perturbation theory, revealing stabilization energies that typically range from 2 to 8 kcal/mol for chlorine-aromatic interactions. The electronic structure calculations also predict specific charge distributions, with the chlorine atoms carrying partial negative charges of approximately -0.15 to -0.25 elementary charge units.

Electrostatic potential surface calculations provide three-dimensional representations of charge distribution, revealing regions of electron deficiency around the aromatic hydrogen atoms and electron excess around the chlorine substituents. These electrostatic maps are particularly valuable for predicting intermolecular interaction sites and understanding the directionality of hydrogen bonding and halogen bonding interactions observed in crystal structures.

The electronic structure analysis extends to vibrational frequency calculations, which predict characteristic infrared absorption bands for the chlorinated acetamide system. The carbonyl stretching frequency typically appears around 1650-1680 cm⁻¹, while carbon-chlorine stretching vibrations occur in the 750-800 cm⁻¹ region. These computational predictions provide theoretical frameworks for interpreting experimental spectroscopic data and confirming structural assignments.

Comparative Analysis with Structurally Related Chlorinated Acetamides

The structural characteristics of this compound can be systematically compared with other chlorinated acetamide derivatives to understand the influence of substitution patterns on molecular geometry and electronic properties. N-(2,4-dichlorophenyl)acetamide represents a closely related compound where the chlorine substitution pattern differs significantly, providing direct insights into positional effects. The 2,4-dichlorophenyl system exhibits different conformational preferences compared to the 2,6-dichlorophenyl arrangement, with dihedral angles and hydrogen bonding patterns showing measurable variations.

Comparative analysis with 2-(3-chlorophenyl)-N-(2,4-dichlorophenyl)acetamide demonstrates how chlorine positioning affects overall molecular architecture. This compound, with molecular formula C₁₄H₁₀Cl₃NO identical to the target compound, shows different crystallographic parameters and packing arrangements due to the altered chlorine distribution. The 3-chlorophenyl substitution creates different steric environments compared to the 4-chlorophenyl group in the target compound, resulting in modified intermolecular interaction patterns.

The series of related compounds including N-(4-chlorobenzyl)-2-(2,6-dichlorophenyl)acetamide provides insights into the effects of extending the aromatic substitution through methylene linkages. This benzyl derivative maintains the 2,6-dichlorophenyl core while introducing additional conformational flexibility through the benzyl group, demonstrating how structural modifications affect overall molecular behavior.

Analysis of 2-(2,6-dichlorophenyl)-N-(pyridin-3-yl)acetamide reveals the impact of replacing chlorinated aromatic systems with nitrogen-containing heterocycles. This compound exhibits different hydrogen bonding capabilities due to the pyridine nitrogen, creating alternative intermolecular interaction networks compared to the purely chlorinated systems. The molecular weight of 281.14 g/mol for this pyridine derivative compared to 314.6 g/mol for the target compound illustrates the mass differences introduced by heteroatom substitution.

Structural comparisons extend to simpler chlorinated acetamides such as 4-chloroacetanilide, which serves as a foundational structure for understanding the electronic effects of single chlorine substitution. The molecular formula C₈H₈ClNO and molecular weight of 169.608 g/mol for 4-chloroacetanilide provide baseline parameters for evaluating the cumulative effects of multiple chlorine substituents in more complex derivatives.

The crystallographic analysis of 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide demonstrates how heterocyclic substitution affects molecular geometry, with dihedral angles of 79.7° between the thiazole and dichlorophenyl rings. This significant angular distortion contrasts with the geometric arrangements observed in purely aromatic chlorinated systems, highlighting the influence of heteroatom incorporation on molecular conformation.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3NO/c15-9-4-6-10(7-5-9)18-14(19)8-11-12(16)2-1-3-13(11)17/h1-7H,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQRCZHTCCSTFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)NC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

560075-65-2
Record name N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0560075652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-CHLOROPHENYL)-2-(2,6-DICHLOROPHENYL)ACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKY223TL62
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Mechanism

  • Acid Chloride Preparation :
    2-(2,6-Dichlorophenyl)acetic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂].

    RCOOH+SOCl2RCOCl+SO2+HCl\text{RCOOH} + \text{SOCl}_2 \rightarrow \text{RCOCl} + \text{SO}_2 + \text{HCl}
  • Amine Acylation :
    The acid chloride reacts with 4-chloroaniline in a biphasic system (e.g., water and dichloromethane) with aqueous sodium hydroxide as the base.

Optimization Parameters

  • Solvent System : Dichloromethane/water (1:1 v/v) facilitates phase separation and minimizes hydrolysis.

  • Temperature : Reactions are conducted at 0–5°C to suppress side reactions.

  • Stoichiometry : A 1:1 molar ratio of acid chloride to amine ensures complete conversion.

Table 1: Schotten-Baumann Reaction Conditions and Outcomes

ParameterValueYield (%)Purity (%)Source
Acid Chloride AgentThionyl Chloride7892
Base10% NaOH8289
Reaction Time2 hours7595

Carbodiimide-Mediated Coupling

Carbodiimide reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , are widely used for amide bond formation without isolating acid chlorides. This method is preferred for lab-scale synthesis due to milder conditions.

Reaction Workflow

  • Activation of Carboxylic Acid :
    2-(2,6-Dichlorophenyl)acetic acid is activated using DCC in anhydrous dichloromethane, forming an O-acylisourea intermediate.

  • Nucleophilic Attack by Amine :
    4-Chloroaniline reacts with the activated intermediate, yielding the target acetamide and dicyclohexylurea as a byproduct.

Advantages Over Schotten-Baumann

  • No Acid Chloride Handling : Eliminates risks associated with corrosive reagents.

  • Higher Yields : Reported yields exceed 90% under optimized conditions.

Table 2: Carbodiimide Coupling Performance Comparison

Coupling AgentSolventTemperature (°C)Yield (%)Byproduct RemovalSource
DCCDichloromethane2592Filtration
EDCDMF0–585Liquid-Liquid Extraction

Industrial-Scale Synthesis

Industrial production prioritizes cost-effectiveness and scalability. Continuous flow reactors have been adopted to enhance reaction control and throughput.

Key Modifications for Scale-Up

  • Catalyst Recovery : Dicyclohexylurea byproduct is filtered and recycled.

  • Solvent Recycling : Dichloromethane is distilled and reused, reducing waste.

  • Process Automation : pH and temperature sensors maintain optimal reaction conditions.

Table 3: Industrial Process Metrics

MetricLab-Scale ValueIndustrial-Scale ValueImprovement FactorSource
Annual Output10 kg500 kg50×
Energy Consumption100 kWh/kg20 kWh/kg

Comparative Analysis of Coupling Agents

DCC and EDC are benchmarked for efficiency and practicality:

  • DCC : Superior yields (92%) but requires post-reaction filtration to remove dicyclohexylurea.

  • EDC : Water-soluble byproducts simplify purification but yield marginally lower (85%).

Purification Techniques

Crude product purity is enhanced via:

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) achieve >98% purity.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) removes chlorinated impurities.

Yield Optimization Strategies

Critical Factors

  • Stoichiometric Precision : Excess 4-chloroaniline (1.2 eq.) drives reaction completion.

  • Moisture Control : Anhydrous conditions prevent hydrolysis of intermediates.

  • Catalyst Loading : 1.05 eq. of DCC maximizes activation without side reactions.

Table 4: Impact of Stoichiometry on Yield

4-Chloroaniline (eq.)DCC (eq.)Yield (%)
1.01.078
1.21.0592
1.51.190

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

Enzyme Inhibition

N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide exhibits notable biological activity as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2, CYP2C19, and CYP2D6. This inhibition suggests potential applications in pharmacology for modulating drug metabolism.

Anticancer Properties

Research indicates that this compound can induce cytotoxic effects in various cancer cell lines, suggesting its potential as an anticancer agent. Studies have shown that the compound may interact with molecular targets such as enzymes or receptors, leading to therapeutic effects that warrant further investigation .

Applications in Pharmaceutical Research

This compound serves as an impurity reference material for Diclofenac Sodium, a widely used non-steroidal anti-inflammatory drug (NSAID). Understanding impurities like this compound is crucial for ensuring the safety and efficacy of pharmaceutical products. Research focuses on how this impurity forms during the synthesis of Diclofenac Sodium and explores methods to minimize its presence in the final product .

  • Impurity Analysis in Drug Development : A study investigated the formation of this compound during the synthesis of Diclofenac Sodium. The researchers focused on optimizing reaction conditions to reduce impurity levels while maintaining product efficacy.
  • Anticancer Activity Assessment : In vitro studies were conducted to assess the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation, warranting further exploration into its mechanisms of action .
  • Pharmacological Implications : Research highlighted the compound's role in modulating cytochrome P450 enzyme activity, suggesting potential implications for drug interactions and metabolism in clinical settings .

Mechanism of Action

The mechanism by which N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Chlorine Substitution Position

  • N-(2,6-Dichlorophenyl)-2-(4-methyl-2-oxothiazol-3(2H)-yl)acetamide (2f): This compound replaces the 4-chlorophenyl group with a 4-methyl-2-oxothiazole ring.
  • 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide :
    The 3,4-dichloro substitution on the phenyl ring creates steric hindrance, leading to dihedral angles of 54.8°–77.5° between aromatic rings. In contrast, the 2,6-dichloro configuration in the target compound likely enhances planarity and intermolecular stacking .

Heterocyclic vs. Aromatic Substitutions

  • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide: Substituting the 4-chlorophenyl group with a thiazole ring increases conformational distortion (dihedral angle: 79.7° between thiazole and dichlorophenyl rings) and promotes N–H⋯N hydrogen bonding, forming 1D chains in the crystal lattice.

Anti-Inflammatory and Analgesic Potential

  • This compound :
    As a diclofenac-related compound, it may share COX-2 inhibition mechanisms, though direct activity data are unavailable .
  • LIA (N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide) :
    Demonstrates efficacy in neuropathic pain models, with a piperidinyl group enhancing lipid solubility and blood-brain barrier penetration compared to the target compound’s chlorophenyl group .

Structural Mimicry and Ligand Properties

  • N-Substituted 2-Arylacetamides : These compounds, including the target, exhibit structural similarity to benzylpenicillin’s lateral chain, enabling coordination with metal ions (e.g., Cu²⁺) in catalytic or therapeutic contexts .

Biological Activity

N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide is a synthetic organic compound notable for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides an in-depth analysis of the biological activity associated with this compound, drawing from various research studies and findings.

Chemical Structure and Properties

This compound (C14H10Cl3NO) features a chlorinated phenyl group attached to an acetamide moiety. The presence of multiple chlorine atoms enhances its stability and may influence its interaction with biological targets. The compound's crystal structure has been characterized, revealing significant intermolecular interactions that contribute to its stability and potential biological effects .

The biological effects of this compound may arise from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties. It has been shown to inhibit prostaglandin synthesis, a key mechanism in reducing inflammation and pain .
  • Cytotoxicity : Research indicates that this compound can induce cytotoxic effects in cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has demonstrated significant inhibitory effects on HepG2 liver cancer cells .
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains, although detailed investigations are still required to establish its efficacy compared to standard antibiotics .

Anticancer Properties

A study investigating the cytotoxicity of this compound against HepG2 cells revealed an IC50 value of 0.62 μM, indicating potent activity compared to Sorafenib (IC50 = 1.62 μM). The mechanism involved G2/M phase cell cycle arrest and induction of early apoptosis .

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory activity through the inhibition of prostaglandin synthesis. This property is particularly relevant in the context of non-steroidal anti-inflammatory drugs (NSAIDs), where it may serve as an important impurity in formulations like diclofenac sodium .

Antimicrobial Activity

Research on related compounds suggests that derivatives of this compound exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. In comparative studies, these derivatives showed promising results when tested against standard antibiotics such as penicillin and ampicillin .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it can be compared with similar compounds:

Compound NameStructureBiological Activity
N-(4-chlorophenyl)-2-phenylacetamideLacks additional chlorinesModerate anticancer activity
N-(4-bromophenyl)-2-(2,6-dichlorophenyl)acetamideContains bromine instead of chlorineReduced potency compared to chlorinated analogs
N-(4-chlorophenyl)-2-(2,4-dichlorophenyl)acetamideDifferent substitution patternVaries in reactivity and biological effects

The presence of multiple chlorine atoms in this compound enhances its chemical reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that treatment with this compound significantly reduced colony formation in HepG2 cells, affirming its potential as an anticancer agent through concentration-dependent mechanisms .
  • Anti-inflammatory Mechanism : Research indicated that the compound effectively reduced inflammation markers in vitro by inhibiting key enzymes involved in the inflammatory response .
  • Antimicrobial Efficacy : Derivatives exhibiting antimicrobial properties were compared against standard antibiotics; results showed comparable or superior efficacy against certain bacterial strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via amide coupling reactions. For example, reacting 2-(2,6-dichlorophenyl)acetic acid with 4-chloroaniline in the presence of carbodiimide coupling agents (e.g., EDC·HCl) and a base (e.g., triethylamine) in dichloromethane at 273 K for 3 hours yields the target compound . To improve yields, optimize stoichiometry (1:1 molar ratio of acid to amine), use fresh coupling agents, and monitor reaction progress via TLC. Recrystallization from ethanol or methylene chloride enhances purity .

Q. How can NMR and IR spectroscopy confirm the structure of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide?

  • Methodology :

  • 1H NMR : Expect signals for the aromatic protons (δ 6.8–7.5 ppm, split due to chlorine substituents) and the methylene group (δ ~3.8 ppm, singlet for –CH2– adjacent to the carbonyl). The amide NH proton appears as a broad peak at δ ~8.5 ppm .
  • 13C NMR : The carbonyl (C=O) resonates at δ ~168 ppm, while aromatic carbons range from δ 120–140 ppm .
  • IR : Strong absorption at ~1650–1680 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N–H stretch) .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for dichlorophenyl-substituted acetamides?

  • Methodology : Use single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) to resolve structural ambiguities . For example, the title compound crystallizes in space group P1 with distinct dihedral angles between aromatic rings (e.g., 79.7° between dichlorophenyl and heterocyclic moieties). Address discrepancies by validating hydrogen-bonding networks (e.g., N–H⋯N or N–H⋯O interactions) and comparing packing motifs with related structures .

Q. How do substituent positions (e.g., 2,6-dichloro vs. 3,4-dichloro) influence biological activity in acetamide derivatives?

  • Methodology : Compare inhibition assays (e.g., urease or cyclooxygenase) for analogs with varying substitution patterns. For instance, 2,6-dichloro substitution enhances steric bulk, potentially improving target binding compared to 3,4-dichloro analogs . Use molecular docking to correlate dihedral angles (from crystallography) with enzyme active-site interactions .

Q. What experimental and computational approaches validate the structure-activity relationship (SAR) of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide?

  • Methodology :

  • Experimental : Synthesize analogs (e.g., fluorophenyl or methylpyrimidine substitutions) and evaluate IC50 values in enzyme assays (e.g., cholinesterase inhibition) .
  • Computational : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, highlighting regions critical for ligand-receptor interactions .

Data Analysis and Interpretation

Q. How should researchers address solubility challenges during biological testing of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide?

  • Methodology : Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) to improve aqueous solubility . For in vitro assays, pre-dissolve the compound in DMSO and dilute in buffer. Validate solubility via dynamic light scattering (DLS) to confirm absence of aggregates .

Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological studies?

  • Methodology : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) with the Hill equation to calculate EC50/IC50 values. Report 95% confidence intervals and use ANOVA for comparing potency across analogs .

Cross-Disciplinary Applications

Q. How can crystallographic data inform the design of metal-organic frameworks (MOFs) using acetamide ligands?

  • Methodology : Leverage the amide group’s coordination ability (e.g., via carbonyl oxygen) to bind metal ions (e.g., Cu²⁺ or Zn²⁺). Use SXRD to characterize MOF structures and assess porosity via BET surface area analysis .

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